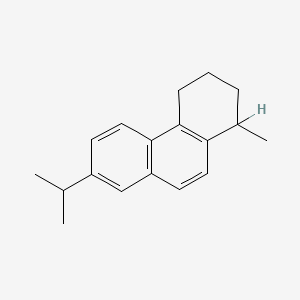

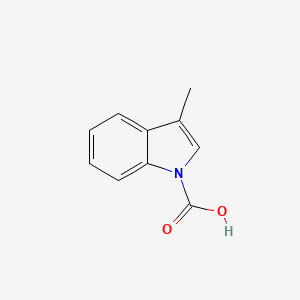

1-methyl-1H-indene-2-carboxylic acid

Vue d'ensemble

Description

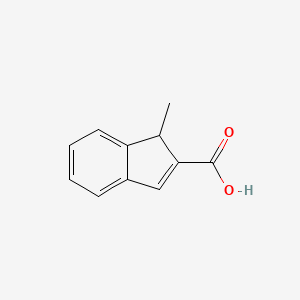

“1-methyl-1H-indene-2-carboxylic acid” is an organic compound . It’s also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .

Synthesis Analysis

The synthesis of “1-methyl-1H-indene-2-carboxylic acid” is complex and usually involves organic synthesis reactions . The specific synthesis methods involve multi-step reactions and typically require equipment and conditions found in organic chemistry laboratories .Molecular Structure Analysis

The molecular structure of “1-methyl-1H-indene-2-carboxylic acid” can be viewed using Java or Javascript . The compound has a molecular formula of C11H10O3 .Physical And Chemical Properties Analysis

“1-methyl-1H-indene-2-carboxylic acid” is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility in various organic solvents such as ethanol and ethyl acetate . The compound has a predicted density of 1.246±0.06 g/cm3, a melting point of 59-60 °C, and a boiling point of 297.5±19.0 °C .Applications De Recherche Scientifique

Corrosion Inhibition

1-methyl-1H-indene-2-carboxylic acid derivatives have shown promise in the field of corrosion inhibition. For instance, Saady et al. (2018) investigated the anti-corrosive behavior of indanones derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, on mild steel in hydrochloric acid solution. Their study revealed that these compounds possess good inhibiting properties for mild steel corrosion, highlighting their potential application in protecting metals against corrosion (Saady et al., 2018).

Polymerization Catalysis

The derivatives of 1-methyl-1H-indene-2-carboxylic acid have been employed in polymerization catalysis. Resconi et al. (2006) explored the use of methylene-bridged metallocenes with 2,2′-methylenebis[1H-indenes] in the polymerization of ethylene and propylene. They found that these compounds are effective in synthesizing various polymers, showcasing the role of these derivatives in advancing polymer chemistry (Resconi et al., 2006).

Synthesis of Functionalized Indene Derivatives

1-methyl-1H-indene-2-carboxylic acid derivatives are significant in synthesizing various functionalized indene derivatives. For instance, Das et al. (2016) presented a new strategy for the catalytic synthesis of substituted 1H-indenes via metalloradical activation, leveraging the reactivity of a Co(III) carbene radical intermediate. This methodology opens up new avenues for constructing functionalized 1H-indene derivatives (Das et al., 2016).

Thermoreversible Polymerization

In the field of materials science, 1-methyl-1H-indene-2-carboxylic acid derivatives have been used in creating polymers with unique properties. Cappelli et al. (2007) synthesized a series of benzofulvene derivatives, including ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, and characterized their capability for spontaneous thermoreversible polymerization. This research highlights the potential of these compounds in developing new polymers with innovative properties (Cappelli et al., 2007).

Safety and Hazards

When handling “1-methyl-1H-indene-2-carboxylic acid”, appropriate protective equipment such as gloves and goggles should be worn . The compound should be handled in a well-ventilated environment to avoid inhalation . It should be stored away from fire sources and oxidizing agents . If the compound is ingested or comes into contact with the skin, medical attention should be sought immediately .

Orientations Futures

“1-methyl-1H-indene-2-carboxylic acid” has wide applications in the field of organic synthesis, often being used as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes . Future research could explore its potential uses in other areas of chemistry and biology .

Propriétés

IUPAC Name |

1-methyl-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYXPVYPQBAIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496357 | |

| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indene-2-carboxylic acid | |

CAS RN |

66130-41-4 | |

| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

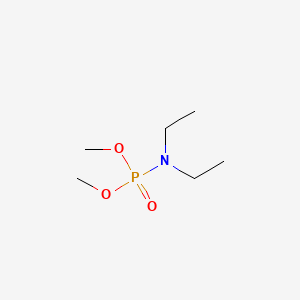

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

dimethyl-](/img/structure/B3055570.png)

![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)